[1-(4-Nitro-phenyl)-cyclopropyl]-methanol
Description
[1-(4-Nitro-phenyl)-cyclopropyl]-methanol is a cyclopropane-containing compound featuring a nitro group (-NO₂) at the para position of the phenyl ring and a hydroxymethyl (-CH₂OH) group attached to the cyclopropane ring. The nitro group is electron-withdrawing, likely influencing reactivity, solubility, and biological activity compared to derivatives with halogens or alkyl substituents.
Properties
Molecular Formula |
C10H11NO3 |
|---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
[1-(4-nitrophenyl)cyclopropyl]methanol |
InChI |
InChI=1S/C10H11NO3/c12-7-10(5-6-10)8-1-3-9(4-2-8)11(13)14/h1-4,12H,5-7H2 |
InChI Key |
CRZKQOPMSCZJFX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CO)C2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of 4-Nitrostyrene or Analogous Precursors
One common synthetic route to cyclopropyl derivatives of nitrophenyl compounds is the cyclopropanation of 4-nitrostyrene or related vinyl aromatic compounds, followed by functional group transformations to install the hydroxymethyl group.
Reduction and Functional Group Interconversion
- After cyclopropanation, the side chain may be oxidized or reduced to install the hydroxymethyl group.
- For instance, starting from a cyclopropyl methyl ketone or aldehyde intermediate, reduction with sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can yield the corresponding cyclopropyl methanol.
Data Tables Summarizing Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclopropanation | Simmons–Smith reagent or diazomethane | 0 to 60 | 2–4 hours | 70–90 | Formation of cyclopropyl ring on aromatic |
| Reduction of aldehyde intermediate | NaBH4 in THF/MeOH | 0 to 25 | 1–2 hours | 75–85 | Conversion to hydroxymethyl group |
| Nitration of aromatic precursor | HNO3/H2SO4, slow addition | 0 to 25 | 1–4 hours | 70–85 | Para-nitro substitution |
| Work-up and purification | pH adjustment, crystallization (MeOH, acetone) | Room temperature | 2–24 hours | 80–99 | High purity isolation |
Analytical and Purification Techniques
- NMR Spectroscopy: 1H and 13C NMR to confirm cyclopropyl methanol and nitro substitution.
- Mass Spectrometry: ESI or APCI to verify molecular weight (M+H)+.
- HPLC Purity: Typically >98% after purification.
- Melting Point: Used to confirm compound identity and purity.
- Chromatography: Silica gel column chromatography or preparative HPLC for intermediate purification.
Summary of Research Findings
- The synthesis of this compound involves cyclopropanation of a nitro-substituted styrene or analogous precursor.
- Subsequent reduction or reductive amination steps install the hydroxymethyl group on the cyclopropyl ring.
- Industrial nitration methods for p-nitrophenyl compounds provide a reliable approach to prepare the aromatic nitro substituent.
- Purification by crystallization and chromatography yields high-purity products suitable for further application.
- Yields for each step range from moderate to high (70–95%), depending on conditions and scale.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [1-(4-nitrophenyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: Formation of 4-nitrobenzaldehyde or 4-nitrobenzoic acid.
Reduction: Formation of [1-(4-aminophenyl)cyclopropyl]methanol.
Substitution: Formation of [1-(4-nitrophenyl)cyclopropyl]chloride.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology and Medicine:
- Potential applications in drug development due to its structural features.
- Investigated for its biological activity and interactions with various biomolecules.
Industry:
- Utilized in the development of new materials and chemical products.
- Potential use in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [1-(4-nitrophenyl)cyclopropyl]methanol involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyclopropyl group provides rigidity to the molecule, influencing its binding affinity and specificity to targets. Pathways involved may include redox reactions and interactions with enzymes or receptors.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Features and Molecular Properties
The table below compares [1-(4-Nitro-phenyl)-cyclopropyl]-methanol with key analogues:
*Calculated based on analogous structures.
Key Observations:
- Substituent Effects: Nitro (-NO₂): Increases polarity and reactivity (e.g., susceptibility to reduction) compared to halogens (-Br, -Cl) or alkyl groups (-CH₃). Methoxy (-OCH₃): Introduces hydrogen-bonding capability, altering solubility and biological activity .
Stereochemistry : The (1S,2S)-chlorophenyl derivative demonstrates the impact of stereochemistry on physical properties (e.g., optical rotation) and synthesis complexity .
Stability and Handling
- Nitro Derivatives : May pose stability risks (e.g., explosive tendencies under extreme conditions) compared to halogenated or alkylated analogues.
- Halogenated Analogues: Bromo and chloro derivatives are typically stable at room temperature, as noted for [1-(4-Bromophenyl)cyclopropyl]methanol .
Biological Activity
The compound [1-(4-Nitro-phenyl)-cyclopropyl]-methanol is an organic molecule that has garnered attention for its potential biological activities. The presence of the nitro group and the cyclopropyl structure suggests unique interactions within biological systems, which may lead to various therapeutic applications. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl ring attached to a phenyl group with a nitro substituent. The molecular formula can be represented as C10H10N2O2, indicating a balance of carbon, hydrogen, nitrogen, and oxygen atoms that contribute to its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The nitro group plays a crucial role in modulating these interactions:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways. For instance, it has been suggested that nitro compounds can act as substrates for monoamine oxidase (MAO) enzymes, leading to neurotoxic effects in certain contexts .
- Reactive Oxygen Species Generation : The compound's structure allows it to generate reactive oxygen species (ROS), which can contribute to its antimicrobial properties by damaging cellular components of pathogens.
Biological Activities
Research indicates several key biological activities associated with this compound:
Antimicrobial Activity
Nitro compounds are known for their antimicrobial properties. Studies have shown that similar compounds exhibit significant activity against various bacterial strains. For example, compounds with nitro groups have demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, indicating potential for use in treating infections .
Anti-inflammatory Effects
The compound's ability to modulate inflammatory pathways suggests potential therapeutic applications in inflammatory diseases. Nitro-substituted compounds have been documented to inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS, contributing to their anti-inflammatory effects .
Neuroprotective Properties
Given its structural characteristics, this compound may interact with neurotransmitter systems, suggesting possible neuroprotective effects. Research into similar cyclopropane derivatives has indicated their potential in protecting neuronal cells from oxidative stress and toxicity.
Case Studies
Several studies have investigated the biological activities of nitro-substituted cyclopropane derivatives:
- Antibacterial Activity : A study evaluated various nitro compounds' effectiveness against Gram-positive and Gram-negative bacteria. Results showed that compounds containing nitro groups exhibited lower Minimum Inhibitory Concentration (MIC) values compared to controls, highlighting their potential as antibacterial agents .
- Neurotoxicity Assessment : Research on similar analogs found that certain nitro-substituted compounds were substrates for MAO-B and displayed neurotoxic effects in animal models. This underscores the importance of studying the safety profiles of such compounds when considering therapeutic applications .
- Anti-inflammatory Studies : A recent investigation into the anti-inflammatory properties of nitro compounds revealed significant inhibition of inflammatory markers in vitro, suggesting that this compound could be developed as a treatment for inflammatory disorders .
Q & A
Basic: What are the recommended synthetic routes for [1-(4-Nitro-phenyl)-cyclopropyl]-methanol, and how are yields optimized?
Answer:
The synthesis typically involves cyclopropanation of a nitro-substituted styrene derivative followed by oxidation or reduction to introduce the methanol group. A common method includes:
- Step 1: Cyclopropanation via Simmons-Smith reaction using diiodomethane and a zinc-copper couple to form the cyclopropyl ring .
- Step 2: Functionalization of the cyclopropane with a nitro group via electrophilic aromatic substitution, requiring controlled nitration conditions to avoid ring strain effects .
- Step 3: Reduction of a ketone intermediate (e.g., [1-(4-Nitro-phenyl)-cyclopropyl]ketone) using NaBH₄ or LiAlH₄ to yield the methanol derivative. Yields (>75%) are optimized by maintaining anhydrous conditions and low temperatures (−20°C to 0°C) .
Advanced: How do computational methods like DFT elucidate the electronic structure and stability of this compound?
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) are used to:
- Analyze ring strain in the cyclopropane moiety, predicting bond angles (~60°) and electron density distribution .
- Evaluate the nitro group’s electron-withdrawing effects on the aromatic ring, which polarizes the cyclopropane and influences reactivity in nucleophilic substitutions .
- Predict thermodynamic stability by comparing computed Gibbs free energy of intermediates. For example, the nitro group reduces stability by 8-12 kcal/mol compared to non-nitrated analogs .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- FTIR: Identifies O-H (3200-3600 cm⁻¹), C-N (nitro group, ~1520 cm⁻¹), and cyclopropane C-C (1020-1070 cm⁻¹) stretches .
- ¹H/¹³C NMR: Cyclopropane protons appear as doublets (δ 0.8-1.5 ppm, J = 4-6 Hz). The methanol proton resonates as a singlet (δ 1.8-2.2 ppm), while aromatic protons show splitting patterns dependent on nitro group orientation .
- Mass Spectrometry (HRMS): Confirms molecular ion [M+H]⁺ (e.g., m/z 206.0822 for C₁₀H₁₁NO₃) and fragments like [C₇H₆NO₂]⁺ from cyclopropane ring cleavage .
Advanced: How does the nitro group influence reaction pathways in cross-coupling or catalytic transformations?
Answer:
The nitro group acts as a meta-directing substituent in electrophilic reactions and a strong electron-withdrawing group in catalytic processes:
- In Suzuki-Miyaura couplings , it deactivates the aryl ring, requiring Pd(OAc)₂/XPhos catalysts and elevated temperatures (80-100°C) for effective cross-coupling with boronic acids .
- Reduction reactions (e.g., nitro to amine) are hindered by the cyclopropane’s strain, necessitating H₂/Pd-C at 50 psi and 60°C for 12 hours to avoid ring opening .
Basic: What are the solubility and stability profiles under varying pH conditions?
Answer:
- Solubility: Moderately soluble in polar aprotic solvents (DMSO, DMF) but insoluble in water. Solubility in ethanol is ~15 mg/mL at 25°C .
- Stability: Stable in acidic conditions (pH 2-6) but undergoes hydrolysis in basic media (pH >8), leading to cyclopropane ring opening and nitro group reduction. Storage at −20°C under argon is recommended .
Advanced: What contradictions exist between experimental and computational data for this compound’s reactivity?
Answer:
- Nucleophilic Substitution: DFT predicts preferential attack at the cyclopropane’s benzylic carbon, but experimental results show competing aryl nitro group reduction under catalytic hydrogenation .
- Thermal Stability: Computational models overestimate decomposition temperatures by ~20°C due to approximations in strain energy calculations .
Advanced: How can structure-activity relationship (SAR) studies guide its application in medicinal chemistry?
Answer:
- Cyclopropane Rigidity: Enhances binding affinity to rigid enzyme pockets (e.g., kinases) by restricting conformational freedom .
- Nitro Group: Introduces hydrogen-bonding interactions but may increase toxicity. SAR studies recommend replacing it with cyano or trifluoromethyl groups for improved pharmacokinetics .
- Methanol Group: Serves as a handle for prodrug derivatization (e.g., esterification to enhance bioavailability) .
Basic: What safety protocols are recommended for handling this compound?
Answer:
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Avoid exposure to strong bases or reductants (e.g., NaBH₄) to prevent violent decomposition.
- Store in flame-proof cabinets; the nitro group confers explosive risk under high heat (>200°C) .
Advanced: What strategies mitigate cyclopropane ring opening during functionalization?
Answer:
- Low-Temperature Reactions: Conduct transformations below 0°C to reduce ring strain-induced cleavage .
- Protecting Groups: Temporarily shield the methanol group with TBSCl to prevent unwanted nucleophilic attack .
- Metal-Free Conditions: Use organocatalysts (e.g., DMAP) instead of transition metals to avoid β-hydride elimination pathways .
Future Directions: What emerging applications warrant further investigation?
Answer:
- Biocatalysis: Engineer enzymes (e.g., P450 monooxygenases) to selectively modify the cyclopropane or nitro group .
- Photopharmacology: Exploit the nitro group’s photoreactivity for light-activated drug release .
- Green Synthesis: Develop solvent-free cyclopropanation methods using ball milling or microwave irradiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
